molecular formula C9H4Cl3N B3392015 2,5,7-Trichloroquinoline CAS No. 577967-74-9

2,5,7-Trichloroquinoline

Cat. No. B3392015
CAS RN: 577967-74-9
M. Wt: 232.5 g/mol
InChI Key: WEXKNHYUKUGFKP-UHFFFAOYSA-N
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Description

2,5,7-Trichloroquinoline is a type of quinoline, a class of organic compounds with the formula C9H7N . Quinolines are aromatic compounds that contain two fused six-membered rings, one of which is a benzene ring and the other is a nitrogen-containing pyridine ring .

Scientific Research Applications

Preparation and Antimalarial Activity

  • Preparation of Derivatives: A study by Surrey and Hammer (1946) detailed the preparation of various 7-substituted-4aminoquinoline derivatives, including trichloroquinolines, demonstrating significant antimalarial activity, potentially superior to quinacrine. The research involved the synthesis of these compounds using the Conrad-Limpach method and highlighted the importance of halogen atom positioning for antimalarial action. The trichloroquinolines were prepared from dichloroanilines and ethyl ethoxalylacetate (Surrey & Hammer, 1946).

Industrial Feasibility in Agrochemical Synthesis

  • Efficient Process Development: Chandrasekhar et al. (2002) reported on the development of an industrially feasible process for producing 4,5,7-trichloroquinoline, a key intermediate in agrochemical synthesis. This study provided an efficient, simple three-step process starting from 3,5-dichloroaniline and acrylonitrile, highlighting the industrial relevance of trichloroquinoline (Chandrasekhar et al., 2002).

Antimicrobial and Antiviral Properties

  • Dual Inhibitors of Tuberculosis and Influenza Virus: Marvadi et al. (2019) synthesized 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, acting as dual inhibitors of Mycobacterium tuberculosis and influenza virus. This study demonstrated the potential of chloroquinoline-based compounds in combating infectious diseases (Marvadi et al., 2019).

Cancer Therapy and Research

  • Chloroquine and Analogues in Cancer Therapy: Solomon and Lee (2009) explored the use of chloroquine (CQ) and its analogs, including trichloroquinoline derivatives, in cancer therapies. The study highlighted the potential of these compounds in sensitizing cancer cells to various treatments, indicating a new avenue for cancer treatment strategies (Solomon & Lee, 2009).

properties

IUPAC Name

2,5,7-trichloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXKNHYUKUGFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698343
Record name 2,5,7-Trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,7-Trichloroquinoline

CAS RN

577967-74-9
Record name 2,5,7-Trichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,7-trichloroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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